molecular formula C9H7Cl2NO B1423836 5,7-DICHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE CAS No. 885273-81-4

5,7-DICHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE

Cat. No.: B1423836
CAS No.: 885273-81-4
M. Wt: 216.06 g/mol
InChI Key: OIEJGYJUSCLONB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-3,4-dihydro-2H-isoquinolin-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the electrophilic aromatic substitution reactions of carbamoyl cations.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the intended application.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry: 5,7-Dichloro-3,4-dihydro-2H-isoquinolin-1-one is used as a building block in the synthesis of more complex molecules. It is valuable in the preparation of cyclic benzolactams.

Biology and Medicine: It may be used as an intermediate in the synthesis of drugs with various therapeutic effects .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. It may also be employed in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the application. In medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparison: 5,7-Dichloro-3,4-dihydro-2H-isoquinolin-1-one is unique due to its specific substitution pattern on the isoquinoline ring. This substitution pattern can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may offer distinct advantages in certain synthetic applications or biological activities .

Properties

IUPAC Name

5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEJGYJUSCLONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696151
Record name 5,7-Dichloro-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-81-4
Record name 5,7-Dichloro-3,4-dihydro-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dichloro-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-DICHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE
Reactant of Route 2
Reactant of Route 2
5,7-DICHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE
Reactant of Route 3
5,7-DICHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE
Reactant of Route 4
5,7-DICHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE
Reactant of Route 5
5,7-DICHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE
Reactant of Route 6
5,7-DICHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE

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